CLR1501

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

CLR1501 is a fluorescently labeled CLR1404 analog and a cancer cell-selective fluorescence compound . It exhibits five- to ninefold preferential uptake in cancer cell lines in vitro compared to normal fibroblasts .

Synthesis Analysis

This compound is an alkylphosphocholine analog. The excitation/emission peaks are 500/517 nm for this compound . It exhibits tumor selectivity in vitro and in vivo for human glioblastoma stem-like (GSC) cell lines and xenografts .Molecular Structure Analysis

The molecular weight of this compound is 701.67 . The molecular formula is C38H59BF2N3O4P .Chemical Reactions Analysis

The excitation/emission peaks are 500/517 nm for this compound . The observed tumor-to-normal (T:N) ratio for CLR1502 was significantly higher than for this compound .Physical And Chemical Properties Analysis

This compound is a fluorescently labeled CLR1404 analog and a cancer cell-selective fluorescence compound . The molecular weight of this compound is 701.67 . The molecular formula is C38H59BF2N3O4P .科学的研究の応用

広範な癌イメージングおよび治療 {svg_1}

CLR1501は、アルキルホスホコリン(APC)アナログとしても知られており、広範な癌イメージングおよび治療に使用されてきました。 これは、使用されるヨウ素同位体に応じて、陽電子放出断層撮影(PET)イメージングまたは分子放射線治療剤として使用できます。 This compoundアナログは、さまざまな生体内げっ歯類およびヒト癌および癌幹細胞モデルにおいて、腫瘍選択的な長期保持を示しました {svg_2}.

腫瘍選択的保持 {svg_3}

This compoundは、腫瘍選択的保持のユニークな能力を実証しました。 これは、化合物が正常細胞よりも腫瘍細胞内に長く留まる傾向があることを意味し、癌治療の効果を高める可能性があります {svg_4}.

個別化デュアルモダリティ癌治療 {svg_5}

This compoundなどの化学的に同一のAPCベースの放射性同位体(radioisostere)の組み合わせアプリケーションにより、個別化デュアルモダリティ癌治療が可能になります。 これには、分子124I-CLR1501腫瘍イメージングを使用して、131I-CLR1404治療を計画することが含まれます {svg_6}.

蛍光ガイドグリア手術 {svg_7}

This compoundは、蛍光ガイドグリア手術に使用されてきました。 これは、脳腫瘍の検出に一般的に使用される化合物である5-ALAに匹敵する腫瘍対脳蛍光比を示します {svg_8}.

腫瘍と正常脳の識別 {svg_9}

This compoundは、腫瘍と正常な脳組織を区別するために使用できます。 これは、腫瘍の境界を正確に識別することが重要な外科的用途で特に役立ちます {svg_10}.

in vitro癌細胞株研究 {svg_11}

This compoundは、さまざまな癌細胞株(腎臓、大腸、グリア、卵巣、膵臓、黒色腫、前立腺)およびin vitroの正常ヒト皮膚線維芽細胞株に投与されました。 結果は、癌細胞株におけるthis compoundの優先的な取り込みと保持を示しました {svg_12}.

作用機序

Target of Action

CLR1501, a fluorescently labeled CLR1404 analog, is a cancer cell-selective fluorescence compound . It is designed to target cancer cells, including glioblastoma stem-like (GSC) cell lines and xenografts . The primary targets of this compound are therefore cancer cells, with a particular affinity for glioblastoma cells.

Mode of Action

This compound interacts with its targets (cancer cells) by preferentially accumulating in these cells . This selective uptake is five- to ninefold higher in cancer cell lines compared to normal fibroblasts . The compound’s fluorescence properties allow it to be detected, making it useful for applications such as tumor imaging.

Biochemical Pathways

It is known that the compound is associated with plasma and organelle membranes . This suggests that this compound may interact with membrane-associated biochemical pathways, potentially disrupting the normal functioning of cancer cells.

Result of Action

This compound’s primary effect is its ability to selectively label cancer cells with fluorescence . This allows for the visualization of cancer cells, including glioblastoma cells, which can aid in procedures such as surgical resection . The compound’s selective uptake by cancer cells may also disrupt normal cellular processes, potentially leading to cell death .

Safety and Hazards

将来の方向性

CLR1501 (green) and CLR1502 (near infrared) are novel tumor-selective fluorescent agents for discriminating tumor from normal brain. This compound exhibits a tumor-to-brain fluorescence ratio similar to that of 5-ALA, whereas CLR1502 has a superior tumor-to-brain fluorescence ratio . This study demonstrates the potential use of this compound and CLR1502 in fluorescence-guided tumor surgery .

生化学分析

Biochemical Properties

CLR1501 interacts with various biomolecules within the cell. It is taken up by cancer cells through a process that involves lipid rafts, which are microdomains of the plasma membrane rich in cholesterol and sphingolipids

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly cancer cells. It exhibits five- to ninefold preferential uptake in these cancer cell lines in vitro compared to normal fibroblasts . This compound also exhibits tumor selectivity in vitro and in vivo for human glioblastoma stem-like (GSC) cell lines and xenografts .

Molecular Mechanism

The molecular mechanism of this compound involves its selective uptake and retention in cancer cells. This is believed to be due to the compound’s interaction with lipid rafts in the plasma membrane, which are more abundant in cancer cells compared to normal cells

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have prolonged retention in cancer cells This suggests that the compound is stable within the cellular environment and does not degrade rapidly

Transport and Distribution

This compound is believed to enter cells through interaction with lipid rafts in the plasma membrane

特性

| 1. Design of the Synthesis Pathway: The synthesis pathway of CLR1501 involves the reaction of two starting materials, 2,4-dichlorobenzaldehyde and 2-amino-4-chlorophenol, in the presence of a base and a solvent. The reaction proceeds through a nucleophilic substitution mechanism to form the final product, CLR1501. 2. Starting Materials: ["2,4-dichlorobenzaldehyde", "2-amino-4-chlorophenol", "base", "solvent"] 3. Reaction: ["Step 1: Dissolve 2,4-dichlorobenzaldehyde (1.0 equiv) and 2-amino-4-chlorophenol (1.2 equiv) in a suitable solvent (e.g. ethanol) at room temperature.", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable eluent (e.g. ethyl acetate/hexanes) to obtain CLR1501 as a white solid in good yield."] | |

CAS番号 |

1250963-36-0 |

分子式 |

C38H60BF2N3O4P- |

分子量 |

702.69 |

IUPAC名 |

5,5-difluoro-10-(4-(18-((oxido(2-(trimethylammonio)ethoxy)phosphoryl)oxy)octadecyl)phenyl)-3H,5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-5-uide |

InChI |

InChI=1S/C38H61BF2N3O4P/c1-44(2,3)31-33-48-49(45,46)47-32-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-22-34-25-27-35(28-26-34)38-36-23-20-29-42(36)39(40,41)43-30-21-24-37(38)43/h20-21,23-29H,4-19,22,30-33H2,1-3H3,(H,45,46)/p-1 |

InChIキー |

AGHVVSVUZMFQDB-UHFFFAOYSA-M |

SMILES |

O=P([O-])(OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCCCCC1=CC=C(C2=C3C=CCN3[B-](F)(F)N4C=CC=C24)C=C1 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CLR1501; CLR-1501; CLR 1501; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

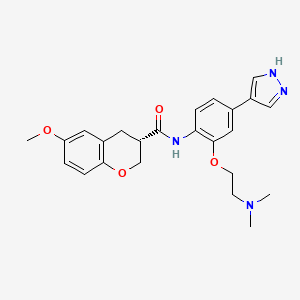

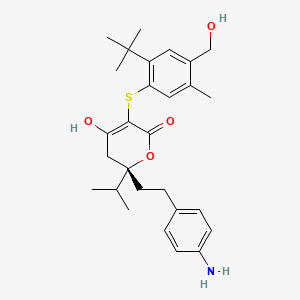

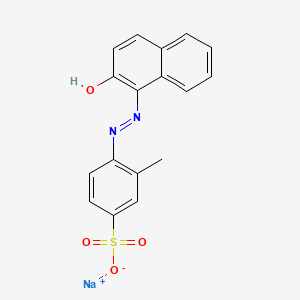

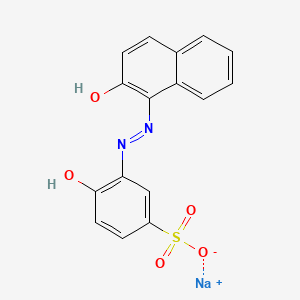

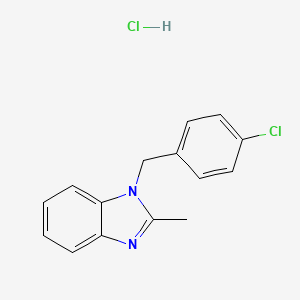

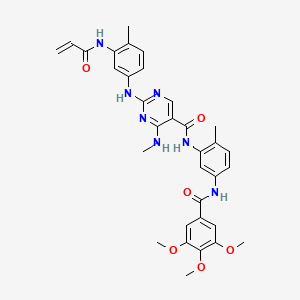

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B606661.png)